molecular formula C16H14N2O3 B12911480 Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole

Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole

Katalognummer: B12911480
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: OCZMYOJMBGIUOB-HOCLYGCPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

    Cyclization: Strong acids or bases, heat.

Major Products Formed

    Reduction: Trans-5-amino-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole.

    Substitution: Various substituted derivatives depending on the reagents used.

    Cyclization: More complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its biological activity.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used as an intermediate in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoxazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-nitroisoxazole: A simpler compound with similar reactivity.

    3-phenylisoxazole: Lacks the nitro and p-tolyl groups but shares the isoxazole core.

    4,5-dihydroisoxazole: A reduced form of isoxazole with different reactivity.

Uniqueness

Trans-5-nitro-3-phenyl-4-(p-tolyl)-4,5-dihydroisoxazole is unique due to the presence of both nitro and p-tolyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H14N2O3

Molekulargewicht

282.29 g/mol

IUPAC-Name

(4S,5S)-4-(4-methylphenyl)-5-nitro-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H14N2O3/c1-11-7-9-12(10-8-11)14-15(13-5-3-2-4-6-13)17-21-16(14)18(19)20/h2-10,14,16H,1H3/t14-,16-/m0/s1

InChI-Schlüssel

OCZMYOJMBGIUOB-HOCLYGCPSA-N

Isomerische SMILES

CC1=CC=C(C=C1)[C@@H]2[C@H](ON=C2C3=CC=CC=C3)[N+](=O)[O-]

Kanonische SMILES

CC1=CC=C(C=C1)C2C(ON=C2C3=CC=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.